molecular formula C12H10O4S B1592247 m,m'-Sulphonylbisphenol CAS No. 46765-03-1

m,m'-Sulphonylbisphenol

Cat. No.: B1592247
CAS No.: 46765-03-1
M. Wt: 250.27 g/mol
InChI Key: OQYYLPLRBBDFLA-UHFFFAOYSA-N
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Description

m,m’-Sulphonylbisphenol, also known as 4,4’-sulfonylbisphenol, is an organic compound with the formula (HOC6H4)2SO2. It consists of two phenol groups connected by a sulfonyl group. This compound is commonly used in the production of polymers and resins due to its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

m,m’-Sulphonylbisphenol can be synthesized through the sulfonation of phenol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, m,m’-Sulphonylbisphenol is produced on a large scale using similar sulfonation techniques. The process involves the continuous addition of sulfur trioxide to a phenol solution, followed by purification steps to isolate the final product. This method ensures high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

m,m’-Sulphonylbisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m,m’-Sulphonylbisphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m,m’-Sulphonylbisphenol involves its interaction with various molecular targets. In biological systems, it can mimic the action of estrogen by binding to estrogen receptors, potentially disrupting endocrine functions. In industrial applications, its sulfonyl group provides thermal stability and resistance to oxidation, making it an ideal component in high-performance materials .

Comparison with Similar Compounds

m,m’-Sulphonylbisphenol is often compared with other bisphenols, such as bisphenol A (BPA) and bisphenol S (BPS). While all these compounds share a similar structure, m,m’-Sulphonylbisphenol is unique due to its sulfonyl group, which imparts greater thermal stability and resistance to chemical degradation. This makes it more suitable for applications requiring high-performance materials .

List of Similar Compounds

Properties

IUPAC Name

3-(3-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYYLPLRBBDFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963655
Record name 3,3'-Sulfonyldiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46765-03-1
Record name 3,3′-Sulfonylbis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46765-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m,m'-Sulphonylbisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046765031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Sulfonyldiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m,m'-sulphonylbisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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